molecular formula C17H13NO3S B13678602 2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid

2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid

Cat. No.: B13678602
M. Wt: 311.4 g/mol
InChI Key: GRWAWJWHMLMYOO-UHFFFAOYSA-N
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Description

2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 3-(benzyloxy)phenyl group and at position 4 with a carboxylic acid moiety. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiazole derivatives, which often exhibit antimicrobial, anti-inflammatory, or kinase inhibitory activities .

Properties

Molecular Formula

C17H13NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

2-(3-phenylmethoxyphenyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C17H13NO3S/c19-17(20)15-11-22-16(18-15)13-7-4-8-14(9-13)21-10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H,19,20)

InChI Key

GRWAWJWHMLMYOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NC(=CS3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 2-(3-hydroxyphenyl)thiazole-4-carboxylate Intermediate

  • Starting materials: 3-hydroxythiobenzamide and ethyl bromopyruvate.
  • Reaction: Condensation in ethanol under reflux conditions (approximately 4 hours).
  • Outcome: Formation of ethyl 2-(3-hydroxyphenyl)thiazole-4-carboxylate as a white solid.
  • Yield: Typically around 90%.
  • Notes: The reflux in ethanol facilitates cyclization to the thiazole ring.

O-Alkylation to Introduce Benzyloxy Group

  • Reagents: Ethyl 2-(3-hydroxyphenyl)thiazole-4-carboxylate, benzyl bromide, potassium carbonate (K2CO3), and dimethylformamide (DMF).
  • Conditions: Heating at 80 °C for 8 hours.
  • Process: The phenolic hydroxyl group is alkylated with benzyl bromide in the presence of K2CO3 as a base to afford ethyl 2-(3-benzyloxyphenyl)thiazole-4-carboxylate.
  • Work-up: Cooling, addition of distilled water to precipitate the product, filtration, washing, and drying.
  • Yield: Approximately 91%.
  • Notes: DMF is used as a polar aprotic solvent to facilitate the nucleophilic substitution.

Hydrolysis to Obtain 2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid

  • Starting material: Ethyl 2-(3-benzyloxyphenyl)thiazole-4-carboxylate.
  • Reagents: Aqueous sodium hydroxide (10% w/w).
  • Conditions: Heating to reflux for about 1 hour.
  • Procedure: The ester is hydrolyzed to the corresponding carboxylic acid.
  • Acidification: After cooling, the reaction mixture is acidified with hydrochloric acid to pH ~3 to precipitate the acid.
  • Isolation: Filtration, washing with water, and drying to obtain the pure acid.
  • Notes: This step is crucial to convert the ester intermediate into the free acid form.

Alternative Preparation of Thiazole-4-carboxylic Acid Core

  • Some methods start from methyl thiazole-4-carboxylate, which can be oxidized and hydrolyzed to yield thiazole-4-carboxylic acid.
  • Oxidation can be performed using manganese dioxide (MnO2) in acetonitrile at 60–100 °C for 24–72 hours.
  • Subsequent hydrolysis with sodium hydroxide and acidification yields the acid.
  • This route is more general for thiazole-4-carboxylic acid but can be adapted for substituted derivatives.

Summary Table of Preparation Steps

Step Starting Material(s) Reagents/Conditions Product Yield (%) Notes
1 3-Hydroxythiobenzamide + Ethyl bromopyruvate Reflux in ethanol, 4 h Ethyl 2-(3-hydroxyphenyl)thiazole-4-carboxylate ~90 Cyclization to thiazole ring
2 Ethyl 2-(3-hydroxyphenyl)thiazole-4-carboxylate Benzyl bromide, K2CO3, DMF, 80 °C, 8 h Ethyl 2-(3-benzyloxyphenyl)thiazole-4-carboxylate ~91 O-Alkylation of phenol group
3 Ethyl 2-(3-benzyloxyphenyl)thiazole-4-carboxylate 10% NaOH aqueous, reflux 1 h; acidify pH 3 2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic acid High Ester hydrolysis to free acid

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR signals confirm the aromatic protons, benzyloxy methylene protons (~5.1 ppm), and carboxylic acid proton (~10 ppm).
    • ^13C NMR shows characteristic signals for thiazole carbons, aromatic carbons, benzyloxy methylene carbon (~70 ppm), and carboxyl carbon (~168 ppm).
  • Melting Points:

    • Intermediate esters: 78–80 °C (hydroxy intermediate), 111–113 °C (benzyloxy intermediate).
    • Final acid: Typically higher melting point due to carboxylic acid functionality.
  • Purity:

    • Verified by thin-layer chromatography (TLC) and column chromatography purification.
  • Additional Techniques:

    • Fourier-transform infrared spectroscopy (FTIR) confirms functional groups (e.g., C=O stretch around 1700 cm^-1).
    • High-resolution mass spectrometry (HRMS) confirms molecular weight.

Literature and Patent Sources

  • The synthetic route involving condensation of hydroxythiobenzamide and ethyl bromopyruvate followed by O-alkylation and hydrolysis is well-documented in peer-reviewed journals (e.g., SAGE Publications, 2021).
  • Patent literature provides complementary methods for preparing thiazole-4-carboxylic acids and their derivatives, including oxidation and hydrolysis steps (CN102372680A, US3274207A).
  • Commercial suppliers describe the compound and its synthesis generally, emphasizing its molecular formula C17H13NO3S and applications as a research chemical.

Chemical Reactions Analysis

2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid has numerous scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: The compound exhibits significant antimicrobial and antifungal activities, making it useful in biological studies.

    Medicine: Due to its potential anticancer properties, it is studied for its effects on various cancer cell lines.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities:

Compound Name Substituent at Thiazole-2 Substituent at Thiazole-4 Core Structure Notable Features
2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic acid 3-(Benzyloxy)phenyl Carboxylic acid Thiazole Benzyloxy group (electron-donating), carboxylic acid for reactivity
2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid 2,6-Difluorophenyl Carboxylic acid Thiazole Fluorine substituents (electron-withdrawing), enhances acidity of carboxylic acid
2-Amino-1,3-benzothiazole-4-carboxylic acid Amino group Carboxylic acid Benzothiazole (fused benzene-thiazole) Planar fused ring system, amino group increases polarity and H-bonding potential
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid 2-Methyl-thiazole Benzoic acid Benzoic acid-thiazole hybrid Methyl group (electron-donating), meta-substitution on benzoic acid
3-[(Benzyloxy)carbonyl]-2-(butan-2-yl)-1,3-thiazolidine-4-carboxylic acid Butan-2-yl, benzyloxy carbonyl Carboxylic acid Thiazolidine (saturated thiazole) Saturated ring increases flexibility, benzyloxy carbonyl introduces steric bulk

Physical and Chemical Properties

Melting Points (mp) and Solubility
  • 2-(2-Methyl-thiazol-4-yl)benzoic acid : mp 139.5–140°C; moderate aqueous solubility due to benzoic acid group .
  • 2-Amino-1,3-benzothiazole-4-carboxylic acid: Predicted density 1.604 g/cm³; higher solubility in polar solvents than benzyloxy derivatives due to amino group .
  • 2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic acid : Expected lower mp than fluorinated analogs (e.g., ) due to reduced crystallinity from the bulky benzyloxy group.
Acidity and Reactivity
  • Fluorinated analogs (e.g., 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid) exhibit stronger acidity (pKa ~4.27) compared to benzyloxy-substituted compounds, as fluorine’s electron-withdrawing effect stabilizes the deprotonated carboxylate .
  • The benzyloxy group in the target compound is susceptible to hydrogenolysis, enabling selective deprotection during synthesis, unlike stable fluorine substituents .

Biological Activity

2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic acid is a heterocyclic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a thiazole ring, which is characterized by its five-membered aromatic structure containing sulfur and nitrogen, and it is further modified by a benzyloxy group and a carboxylic acid functional group. The unique structural attributes of this compound suggest various applications in drug development, particularly as an antibacterial agent.

Chemical Structure and Properties

The chemical structure of 2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic acid can be represented as follows:

C15H13NO3S\text{C}_{15}\text{H}_{13}\text{N}\text{O}_3\text{S}

This compound's design allows it to engage with specific molecular targets, such as enzymes and receptors, enhancing its potential therapeutic effects. The benzyloxy group contributes to the compound's lipophilicity, which may improve its biological activity compared to similar compounds without this substitution.

Biological Activities

Research indicates that 2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic acid exhibits several significant biological activities:

  • Antibacterial Activity : Initial studies suggest that this compound may possess antibacterial properties against resistant strains of bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets in the fight against antibiotic resistance .
  • Enzyme Inhibition : The compound has been shown to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition is crucial for its antibacterial efficacy .
  • Interaction with Molecular Targets : The thiazole ring's structure allows for effective binding interactions with various targets, potentially leading to enhanced therapeutic outcomes .

Comparative Analysis with Related Compounds

To understand the unique biological activity of 2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic acid, it is helpful to compare it with structurally similar compounds:

Compound Name Structure Features Unique Aspects
2-Phenyl-1,3-thiazole-4-carboxylic AcidContains phenyl and carboxylic acid groupsLacks benzyloxy substitution
4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carboxylic AcidSimilar thiazole structureDifferent position of carboxylic acid
2-[4-(Benzyloxy)phenyl]thiazole-5-carboxylic AcidThiazole ring with benzyloxy substitutionCarboxylic acid at position 5 instead of 4

The presence of the benzyloxy group in 2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic acid enhances its lipophilicity and biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic acid:

  • Study on Antibacterial Efficacy : A study reported that derivatives of thiazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL . This suggests that modifications in the thiazole structure could enhance antibacterial properties.
  • Mechanistic Insights : Research involving cocrystal structures demonstrated how specific substitutions on the thiazole scaffold influence binding interactions with bacterial enzymes. For instance, a compound structurally similar to our target was shown to form critical interactions within the ATP-binding pocket of gyrase .
  • Optimization Studies : Further optimization efforts have focused on improving the pharmacokinetic properties of related compounds while retaining their biological efficacy against resistant pathogens . These studies highlight the importance of structural modifications in enhancing drug-like properties.

Q & A

Q. What are the standard synthetic routes for preparing 2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid?

The compound is typically synthesized via condensation reactions. A general method involves refluxing a substituted benzaldehyde derivative with a thiazole precursor in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification via recrystallization or column chromatography . Key intermediates like 2-(3-bromophenyl)thiazole-4-carboxylic acid (structurally analogous) are synthesized using similar protocols, with bromine or benzyloxy groups introduced via nucleophilic substitution or protection/deprotection strategies .

Q. How is the compound characterized to confirm its structural integrity?

Characterization relies on spectroscopic and chromatographic methods:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the benzyloxy group (δ ~4.9–5.1 ppm for –OCH2_2–) and thiazole ring protons (δ ~7.5–8.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 340.08 for C17_{17}H13_{13}NO3_3S) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What in vitro assays are used to screen its biological activity?

Initial screening often includes:

  • Enzyme inhibition assays : Fluorimetric or colorimetric methods (e.g., fluorescence polarization for kinase inhibition) .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
  • Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

  • Modification of substituents : Replace the benzyloxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on bioactivity. Evidence from similar thiazole-carboxylic acids shows that electron-withdrawing groups enhance enzyme inhibition but reduce solubility .
  • Scaffold hopping : Compare activity with 2-phenylthiazole-5-carboxylic acid derivatives (e.g., 4-pyridyl analogs) to identify key pharmacophores .
  • Computational modeling : Molecular docking (e.g., using GOLD or AutoDock) predicts binding modes to targets like kinases or antimicrobial enzymes .

Q. How can synthetic yields be improved while minimizing side products?

  • Catalyst optimization : Use Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) for introducing aryl groups, which reduces byproducts compared to traditional condensation .
  • Solvent screening : Replace ethanol with DMF or THF to enhance solubility of intermediates .
  • In-line analytics : Employ LC-MS to monitor reaction progress and identify side products (e.g., dimerization or oxidation) .

Q. How to resolve contradictions in reported biological activity data?

  • Assay standardization : Validate activity across multiple cell lines (e.g., compare IC50_{50} values in HEK293 vs. HepG2 cells) .
  • Purity verification : Use ISO 17034-certified reference standards to rule out batch-to-batch variability .
  • Mechanistic studies : Perform kinetic assays (e.g., time-dependent inhibition) to confirm target engagement vs. off-target effects .

Q. What strategies enhance aqueous solubility for in vivo studies?

  • Prodrug design : Synthesize ester prodrugs (e.g., ethyl ester derivatives) that hydrolyze in vivo to the active carboxylic acid .
  • Salt formation : Prepare sodium or lysine salts via neutralization with NaOH or lysine solution .
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to improve bioavailability .

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